Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate

Description

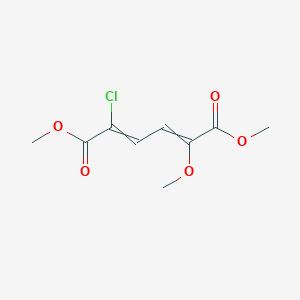

Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate is a synthetic ester derivative of a conjugated dienedioic acid, featuring a chloro substituent at position 2 and a methoxy group at position 5. Esters of dienedioic acids are commonly explored for pharmaceutical and industrial applications due to their reactivity and ability to modulate biological pathways, such as antioxidant responses or enzyme inhibition .

Properties

CAS No. |

143578-50-1 |

|---|---|

Molecular Formula |

C9H11ClO5 |

Molecular Weight |

234.63 g/mol |

IUPAC Name |

dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate |

InChI |

InChI=1S/C9H11ClO5/c1-13-7(9(12)15-3)5-4-6(10)8(11)14-2/h4-5H,1-3H3 |

InChI Key |

ABTWUJPMRIDSIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=CC=C(C(=O)OC)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-chloro-5-methoxyhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols .

Scientific Research Applications

Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Fumarate (DMF)

Structural Differences :

- Target Compound : A dimethyl ester of hexa-2,4-dienedioic acid with chloro (C2) and methoxy (C5) groups.

Functional Implications :

- This could alter its pharmacokinetics or toxicity profile.

- Biological Activity : DMF is a well-established therapeutic for multiple sclerosis (MS), modulating the Nrf2 pathway to reduce oxidative stress . The target compound’s extended conjugation and substituents might influence its ability to activate Nrf2 or other targets, though this remains speculative without direct evidence.

51.1%) . The target compound’s structural modifications could theoretically enhance or reduce such effects, depending on substituent interactions with biological targets.

Enzyme Substrates: 2-Aminomuconate and Derivatives

EC 3.5.99.11 (2-Aminomuconate Deaminase): This enzyme hydrolyzes 2-aminomuconate to form 2-hydroxyhexa-2,4-dienedioate, a reaction sensitive to substituent changes .

Comparison with Target Compound :

- Substituent Effects: The target compound’s chloro and methoxy groups may sterically or electronically hinder enzyme binding compared to the amino group in 2-aminomuconate. For instance, the chloro group’s electron-withdrawing nature could reduce the dienedioate’s nucleophilicity, altering its interaction with the enzyme’s active site.

- Resistance to Degradation: Unlike 2-aminomuconate, the target compound’s esterified form and substituents might render it less susceptible to enzymatic hydrolysis, increasing its environmental persistence or bioavailability.

Heterocyclic and Aromatic Analogs

Example from :

A heterocyclic compound with a methoxyphenyl group (C11H9ClN2O3S2) was structurally characterized using crystallography, highlighting the role of methoxy groups in stabilizing molecular conformations .

Comparison :

- Electronic Effects : The methoxy group in the target compound could donate electron density via resonance, stabilizing the dienedioate system and influencing its reactivity in cycloaddition or polymerization reactions.

- Chloro Substituent: The chloro group may induce steric hindrance or electronic effects that distinguish the target compound from non-halogenated analogs, such as dimethyl maleate.

Benzoic Acid Derivatives ()

A chlorinated and methoxylated benzoic acid derivative (C17H14ClNO4S) shares functional groups with the target compound but differs in backbone structure .

Key Comparisons :

- Acidity and Solubility : The target compound’s ester groups reduce acidity compared to carboxylic acid analogs, likely enhancing lipid solubility and membrane permeability.

- Bioactivity : Chloro and methoxy substituents in aromatic systems are often associated with antimicrobial or anti-inflammatory properties. While the target compound’s dienedioate backbone may limit direct comparisons, its substituents could confer unique bioactivity.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hypothetical Physicochemical Properties

| Property | This compound | Dimethyl Fumarate |

|---|---|---|

| Molecular Weight | ~220.6 g/mol | 144.13 g/mol |

| LogP (Lipophilicity) | Higher (due to Cl and OCH3) | 1.03 |

| Reactivity | High (electrophilic dienedioate) | Moderate |

Research Findings and Implications

- Enzyme Interactions : The resistance of chlorinated dienedioates to enzymatic hydrolysis (inferred from ) may make the target compound a candidate for drug delivery systems requiring prolonged stability .

- Synthetic Utility : The chloro and methoxy groups could facilitate further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, to generate derivatives with tailored properties.

Biological Activity

Dimethyl 2-chloro-5-methoxyhexa-2,4-dienedioate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chloro group and methoxy substituents on a hexadienoate backbone. This structural configuration is believed to contribute to its biological activities.

Antibacterial Activity

1. Overview of Antibacterial Studies

Recent studies have investigated the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

| Bacterial Strain | MIC (mg/mL) | Methodology |

|---|---|---|

| Staphylococcus aureus | 0.5 | Broth microdilution |

| Escherichia coli | 1.0 | Broth microdilution |

| Bacillus subtilis | 0.25 | Broth microdilution |

The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Mechanism of Action

The mechanism through which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Further investigations are needed to elucidate the precise mechanisms involved.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Studies have shown that it can inhibit the growth of various fungal pathogens.

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 10 |

| Aspergillus niger | 12 | 10 |

These findings suggest that the compound may also serve as a potential antifungal agent, particularly against opportunistic pathogens like Candida albicans .

Anticancer Activity

Emerging research has indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects.

1. Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays on various cancer cell lines:

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| HeLa | 25 | Cervical carcinoma |

| MCF-7 | 30 | Breast cancer |

| A549 | 20 | Lung cancer |

The IC50 values indicate that this compound exhibits significant cytotoxicity across multiple cancer types .

2. Mechanisms of Action in Cancer Cells

The anticancer activity may be attributed to apoptosis induction and cell cycle arrest in cancer cells. Further molecular studies are required to confirm these mechanisms and explore the potential for therapeutic applications.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Antibacterial Efficacy : A study conducted on hospital-acquired infections found that this compound effectively reduced bacterial load in infected tissues when administered in vitro.

- Case Study on Antifungal Properties : Clinical isolates of Candida species showed susceptibility to treatment with this compound, suggesting its potential use in managing fungal infections in immunocompromised patients.

- Case Study on Cancer Treatment : In vivo studies demonstrated significant tumor reduction in mice treated with this compound compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.